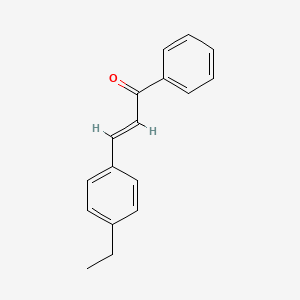

(2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one

Descripción

(2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with two aromatic rings (A and B). The compound features a 4-ethyl substituent on ring B (the phenyl group attached to the β-carbon) and an unsubstituted phenyl group on ring A (attached to the α-carbon). Chalcones like this are synthesized via Claisen-Schmidt condensation, typically involving acetophenone derivatives and substituted benzaldehydes under basic or catalytic conditions .

Propiedades

IUPAC Name |

(E)-3-(4-ethylphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O/c1-2-14-8-10-15(11-9-14)12-13-17(18)16-6-4-3-5-7-16/h3-13H,2H2,1H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDLFKFQHSHGIL-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of catalysts and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the development of organic materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules and lead to various biological effects.

Comparación Con Compuestos Similares

Key Observations :

- Synthesis Efficiency: The 4-ethyl derivative requires similar conditions to other chalcones (e.g., KOH/ethanol or piperidine catalysis), but reaction times vary (2–72 h) depending on substituent electronic effects .

Key Observations :

- MAO-B Inhibition : The 4-ethylphenyl derivative (target compound) and its 4-chloro analog (P16) exhibit potent MAO-B inhibition (Kᵢ = 0.11 µM), outperforming analogs with nitro or methoxy groups. This suggests that moderate electron-donating groups (e.g., ethyl) balance enzyme binding and selectivity .

- Anticancer Activity : Chalcones with halogen (e.g., 4-F) and hydroxyl/methoxy substitutions show moderate activity, but bulky substituents (e.g., iodine) at the meta position reduce potency .

- Antimicrobial Activity : Substituted fluorophenyl chalcones (e.g., (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one) demonstrate broad-spectrum antimicrobial effects, though the 4-ethyl derivative’s efficacy remains underexplored .

Physicochemical Properties

Table 3: Physical Properties of Thiosemicarbazone Derivatives

| Compound Name | Substituent (Ring B) | Melting Point (°C) | IR Peaks (cm⁻¹) |

|---|---|---|---|

| 5b: 4′-Methylphenyl | 4′-Me | 138–140 | N-H (3270), C≡N (2220) |

| 5d: 4′-Fluorophenyl | 4′-F | 152–154 | C-F (1220) |

| 5e: 4′-Chlorophenyl | 4′-Cl | 163–164 | C-Cl (750) |

Key Observations :

- Melting Points : Chloro-substituted derivatives (5e) exhibit higher melting points than methyl or fluoro analogs, likely due to stronger intermolecular interactions (e.g., halogen bonding) .

- Spectroscopic Features : The presence of electronegative groups (F, Cl) introduces distinct IR peaks (C-F, C-Cl), aiding structural characterization .

Actividad Biológica

(2E)-3-(4-Ethylphenyl)-1-phenylprop-2-en-1-one, commonly referred to as a chalcone, is a flavonoid compound characterized by its α,β-unsaturated carbonyl structure. This compound is notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique ethyl substitution on the phenyl ring enhances its solubility and biological efficacy compared to other chalcones.

Antimicrobial Activity

Chalcones, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism often involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Properties

Research indicates that this compound has potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at various phases depending on the cancer type:

- G1 Phase Arrest : Inhibition of cyclin D1 and CDK4 expression.

- G2/M Phase Arrest : Induction of p53 and Bax expression leading to caspase activation.

Apoptosis Induction : Studies have documented increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in treated cancer cells.

| Cancer Cell Line | Phase of Arrest | Mechanism |

|---|---|---|

| HeLa (Cervical) | G2/M | Increased p53 expression |

| K562 (Leukemia) | G0/G1 | Cyclin D1 inhibition |

| U937 (Lung) | S | Caspase activation |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Effects : A study published in MDPI demonstrated that synthetic chalcones, including this compound, could effectively inhibit cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation pathways .

- Antimicrobial Efficacy Assessment : Research conducted on the antimicrobial properties indicated that this chalcone could serve as a lead compound for developing new antibiotics, particularly against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.